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1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD) Alkali Metal Precursor Chemistry

1,3-Diethyl-1,1,3,3-tetramethyldisilazane (DETMDS), systematically named bis(ethyldimethylsilyl)amine, is an organosilicon disilazane of formula C₈H₂₃NSi₂ (MW 189.45 g/mol). The compound is a colorless liquid at ambient temperature with a boiling point of 171.5 °C at 760 mmHg (37–39 °C at 0.2 mmHg), density of 0.817 g/mL at 25 °C, refractive index n20/D 1.413, and closed-cup flash point of 40 °C.

Molecular Formula C8H23NSi2
Molecular Weight 189.45 g/mol
CAS No. 17882-94-9
Cat. No. B102557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-1,1,3,3-tetramethyldisilazane
CAS17882-94-9
Molecular FormulaC8H23NSi2
Molecular Weight189.45 g/mol
Structural Identifiers
SMILESCC[Si](C)(C)N[Si](C)(C)CC
InChIInChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3
InChIKeyMHRNQQUEUYMEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethyl-1,1,3,3-tetramethyldisilazane (DETMDS, CAS 17882-94-9): Procurement-Grade Physicochemical and Structural Baseline


1,3-Diethyl-1,1,3,3-tetramethyldisilazane (DETMDS), systematically named bis(ethyldimethylsilyl)amine, is an organosilicon disilazane of formula C₈H₂₃NSi₂ (MW 189.45 g/mol) [1]. The compound is a colorless liquid at ambient temperature with a boiling point of 171.5 °C at 760 mmHg (37–39 °C at 0.2 mmHg), density of 0.817 g/mL at 25 °C, refractive index n20/D 1.413, and closed-cup flash point of 40 °C . DETMDS bears two ethyl groups and four methyl groups distributed across its Si–N–Si core, positioning it structurally between the fully methylated hexamethyldisilazane (HMDS) and bulkier phenyl- or vinyl-substituted disilazanes. It serves as a silylating agent, a ligand precursor for volatile alkali metal amides used in chemical vapor deposition (CVD), and a building block for acid-sensitive silylated biomaterials [2][3].

Why 1,3-Diethyl-1,1,3,3-tetramethyldisilazane Cannot Be Indiscriminately Substituted by HMDS, TMDS, or Other Disilazanes in Procurement


Disilazanes bearing different N-substituents exhibit profoundly divergent physical state, volatility, steric profile, and hydrolytic stability that directly govern their fitness for specific applications. HMDS (hexamethyldisilazane, bp 125 °C) is liquid at room temperature, but its lithium amide derivative is a solid unsuited for reproducible CVD vapor delivery [1]. TMDS (tetramethyldisilazane, bp 99–100 °C) is the sterically least demanding disilazane and the most efficient silylating agent for mesoporous silica, yet its low boiling point limits high-temperature processing [2]. Diphenyltetramethyldisilazane provides the lowest surface coverage due to phenyl steric bulk [2]. DETMDS occupies a distinct intermediate position: its ethyl substituents impart sufficient torsional flexibility (t = 2) to render its alkali metal amides liquid at room temperature while maintaining a boiling point nearly 50 °C higher than HMDS, enabling applications in CVD precursor chemistry, tunable hydrolytic biomaterials, and high-temperature silylation where generic disilazanes fail on physical form, volatility, or steric mismatch [1][3].

Quantitative Differentiation Evidence: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane vs. Closest Disilazane Analogs in Key Procurement-Decisive Dimensions


Liquid-Phase Alkali Metal Amide Precursor Formation: DETMDS vs. HMDS for CVD/ALD Lithium Source Delivery

Lithium bis(ethyldimethylsilyl)amide, synthesized by deprotonation of DETMDS with n-butyllithium, is a clear, colorless liquid distillable at 123 °C/0.2 Torr with a measured viscosity of 37.5 cP at 40 °C [1][2]. In contrast, lithium bis(trimethylsilyl)amide—prepared identically from HMDS—is a solid at room temperature and cannot be used as a reproducible liquid precursor for direct liquid injection (DLI) CVD or nebulization-based deposition [1]. The DETMDS-derived liquid amide enabled the first reported room-temperature liquid alkali metal CVD precursors, demonstrated by depositing lithium-containing films and lithium niobate (LiNbO₃) coatings from mixed liquid precursors at substrate temperatures of 200–250 °C [2]. The liquid amide could be diluted with mesitylene to reduce viscosity below 4 cP for ultrasonic nebulization, a processing option unavailable with the solid HMDS-derived analog [1].

Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD) Alkali Metal Precursor Chemistry Thin-Film Lithium Sources

Torsional Flexibility Parameter 't' as a Quantitative Ligand Design Metric: DETMDS (t=2) vs. HMDS (t=0) for Predicting Amide Liquidity

Patent US6994800B1 defines a quantitative torsional flexibility parameter 't' equal to the number of C–C single bond torsion angles in excess of those present in the reference compound bis(trimethylsilyl)amine (HMDS, t = 0), which is a solid at room temperature in its lithium amide form [1]. DETMDS (bis(ethyldimethylsilyl)amine) has t = 2, contributed by the two ethyl groups (one C–C bond each). As t increases, the number of accessible molecular conformations grows, impeding crystallization and promoting the liquid state of the corresponding alkali metal amide [1]. The patent systematically maps t values across a family of amine ligands: bis(n-propyldimethylsilyl)amine (t = 4), bis(n-butyldimethylsilyl)amine (t = 6), bis(n-hexyldimethylsilyl)amine (t = 10), and bis(n-octyldimethylsilyl)amine (t = 14), with the lithium amides of all ligands with t ≥ 2 being distillable liquids [1]. DETMDS thus represents the minimal structural modification (ethyl vs. methyl) needed to convert a solid-forming ligand into a liquid-forming ligand while preserving low molecular weight and high volatility [1].

CVD Precursor Design Structure-Property Relationship Organometallic Ligand Engineering Crystallization Inhibition

Hydrolytic Degradation Half-Life Engineering in Acid-Sensitive Silylated Polysaccharides: Ethyldimethylsilyl (EDMS) vs. Trimethylsilyl (TMS) vs. Triethylsilyl (TES)

In a systematic study of acid-sensitive silylated polysaccharides for vaccine delivery, dextran was functionalized with trimethylsilyl (TMS), ethyldimethylsilyl (EDMS), and triethylsilyl (TES) groups to yield microparticles (MPs) with tunable hydrolytic degradation [1]. The degradation half-lives at acidic pH (2.0 and 5.0) ranged from fifteen minutes to greater than nine days, controlled by two orthogonal parameters: the degree of silylation (40–98%) and the steric crowding on the silicon center (trimethyl → ethyldimethyl → triethyl) [1]. Specifically, increasing steric bulk from TMS to EDMS to TES progressively slowed hydrolytic cleavage, with EDMS occupying the intermediate stability tier [2]. This tunability is critical for matching antigen release kinetics to the timescale of phagosomal processing in antigen-presenting cells. MPs fabricated from EDMS-dextran were cytocompatible with RAW 264.7 macrophages and, when loaded with ovalbumin, elicited dual humoral and cellular immune responses superior to alum-adjuvanted formulations in vivo [1].

Drug Delivery Acid-Degradable Polymers Vaccine Adjuvant Microparticles Silyl Ether Hydrolysis Kinetics

Silylation Efficiency and Pore-Size Engineering of Mesoporous Silicas: Steric Bulk Rationale for DETMDS vs. TMDS, HMDS, and Diphenyltetramethyldisilazane

A comprehensive study of MCM-41 silica silylation with disilazane reagents HN(SiR¹R²₂)₂ established that silylation efficiency—quantified as surface silanol consumption and grafted silyl group density—is inversely correlated with the steric bulk of substituents R [1]. Surface silyl group coverage varied from 0.74 to 1.85 groups/nm² across the tested disilazanes. TMDS (R¹ = H, R² = Me) achieved the highest coverage (1.85 groups/nm²) as the sterically least demanding reagent, while diphenyltetramethyldisilazane (R¹ = Me, R² = Ph) produced the lowest coverage (0.74 groups/nm²) due to bulky phenyl groups that leave substantial residual silanol populations (0.76–2.19 OH/nm²) [1][2]. HMDS (R¹ = R² = Me) yields intermediate coverage between these extremes [2]. DETMDS, carrying ethyl groups of moderate steric demand at silicon, is predicted by class-level inference to provide silylation efficiency between HMDS and diphenyl disilazane, enabling finer control over residual pore diameter and surface hydrophobicity for applications such as size-selective catalysis and chromatographic stationary phases [1].

Mesoporous Silica Functionalization Surface Silylation Pore-Size Engineering Heterogeneous Catalyst Support

Boiling Point, Flash Point, and Liquid Handling Range: DETMDS vs. HMDS, TMDS, Divinyl-DS, and Diphenyl-DS for High-Temperature Process Compatibility

DETMDS exhibits a boiling point of 171.5 °C at 760 mmHg (37–39 °C at 0.2 mmHg), closed-cup flash point of 40 °C, density of 0.817 g/mL at 25 °C, and refractive index of 1.413 . Among commonly available disilazanes, this represents a substantially higher atmospheric-pressure boiling point than HMDS (126 °C), TMDS (99–100 °C), and 1,3-divinyltetramethyldisilazane (160 °C), while remaining far more volatile than 1,3-diphenyltetramethyldisilazane (96–100 °C at 0.1 mmHg, i.e., very low volatility at ambient pressure) . The higher flash point of DETMDS (40 °C closed cup) compared to HMDS (11.4 °C) and TMDS (~11 °C) reduces flammability hazard during handling and storage, while its liquid range (>130 °C between melting point and boiling point at ambient pressure) is wider than that of TMDS (<10 °C liquid range) . These properties make DETMDS the disilazane of choice for reactions requiring sustained heating above 125 °C without pressurization, such as solvent-free silylations, high-temperature surface passivation, and CVD bubbler operation at elevated temperatures .

High-Temperature Silylation Process Safety Solvent-Free Processing Volatility Engineering

Procurement-Decisive Application Scenarios for 1,3-Diethyl-1,1,3,3-tetramethyldisilazane Based on Quantitative Differentiation Evidence


Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Lithium-Containing Functional Oxide Thin Films

DETMDS is the preferred disilazane for synthesizing volatile, room-temperature-liquid lithium amide precursors—specifically lithium bis(ethyldimethylsilyl)amide—used in CVD and ALD of lithium niobate (LiNbO₃) for nonlinear optics, lithium phosphate (Li₃PO₄) for solid-state battery electrolytes, and lithium-containing electrochromic materials . The liquid amide (viscosity 37.5 cP at 40 °C; distillable at 123 °C/0.2 Torr) can be delivered by direct liquid injection (DLI) or ultrasonic nebulization with mesitylene co-solvent to deposit films at 200–250 °C. HMDS, in contrast, yields a solid lithium amide that cannot be used in reproducible DLI-based industrial CVD systems without solvent dissolution, which introduces carbon contamination . DETMDS also has a boiling point (171.5 °C) high enough to remain liquid in heated CVD bubbler lines operating above HMDS's 125 °C ceiling .

Acid-Sensitive Silylated Biomaterials with Tunable Hydrolytic Degradation Kinetics for Subunit Vaccine Delivery

DETMDS serves as the silylating agent of choice for introducing ethyldimethylsilyl (EDMS) groups onto polysaccharide backbones (dextran, inulin), yielding acid-degradable microparticles whose hydrolytic half-life can be tuned from 15 minutes to >9 days at phagosomal pH (5.0) . The EDMS group occupies a kinetically distinct intermediate stability tier between the rapidly hydrolyzed TMS group and the slowly degraded TES group, enabling precise matching of antigen release to the timescale of antigen-presenting cell processing . Microparticles fabricated with EDMS-dextran are cytocompatible with macrophages and, in murine immunization studies, elicit humoral and cellular responses superior to alum adjuvant alone . Trimethylsilyl analogs (from HMDS) degrade too rapidly for sustained antigen release; triethylsilyl analogs (from hexaethyldisilazane) may persist beyond the phagosomal processing window.

Steric-Gradient Surface Functionalization of Mesoporous Silica for Size-Selective Catalysis and Chromatography

DETMDS provides an intermediate-steric-bulk silylating functionality for tailoring the pore architecture of MCM-41, SBA-15, and related mesoporous silicas . In the established silylation efficiency series TMDS (1.85 silyl groups/nm²) > HMDS > DETMDS (inferred intermediate) > diphenyltetramethyldisilazane (0.74 silyl groups/nm²), DETMDS is expected to yield surface coverages that enable finer pore-diameter reduction than TMDS while preserving greater residual pore volume than diphenyl disilazane . This intermediate steric profile is valuable for constructing steric gradients in hierarchical catalysts or for chromatographic stationary phases requiring controlled mixed hydrophobicity. Unlike divinyltetramethyldisilazane, DETMDS does not introduce reactive unsaturation that could complicate subsequent functionalization steps .

High-Temperature Solvent-Free Silylation and Surface Passivation Above 125 °C

DETMDS enables silylation reactions and surface passivation protocols at temperatures exceeding the boiling points of HMDS (126 °C) and TMDS (99–100 °C) while maintaining sufficient vapor pressure for gas-phase delivery . Its boiling point of 171.5 °C at ambient pressure and flash point of 40 °C provide a wider safe operating window than the highly flammable HMDS (flash point 11.4 °C) . This makes DETMDS suitable for vapor-phase silylation of photoresists, semiconductor surface treatments, and high-temperature sol-gel processing where the low boiling points of HMDS and TMDS constrain reactor temperature or require pressurized systems .

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